Stereochemical Requirement for DPP-4 Binding
The (R)-enantiomer of the β-amino acid/ester scaffold is the biologically active configuration for DPP-4 inhibition. Sitagliptin, the archetypal drug derived from this scaffold, is exclusively the (R)-enantiomer (CAS 486460-32-6) and exhibits an IC₅₀ of 18–19 nM against human DPP-4 [1]. The (S)-enantiomer is pharmacologically inactive at DPP-4 and is classified and supplied as a distinct impurity reference standard (e.g., Sitagliptin Impurity 89, CAS 1956436-03-5, which is the (S)-Boc-protected free acid analog) [2]. The target compound is confirmed as the (R)-enantiomer with the defined stereochemistry (3R), and is commercially supplied at 95%–98% chemical purity with explicit enantiomeric specification from reputable vendors .
| Evidence Dimension | DPP-4 inhibitory activity – stereochemical dependence |
|---|---|
| Target Compound Data | (R)-configuration at C3; structurally configured for DPP-4 S1 pocket binding |
| Comparator Or Baseline | (S)-enantiomer: pharmacologically inactive at DPP-4; supplied as impurity reference standard (Sitagliptin Impurity 89, CAS 1956436-03-5) |
| Quantified Difference | Sitagliptin [(R)-enantiomer]: IC₅₀ = 18–19 nM DPP-4; (S)-enantiomer: inactive at DPP-4 (no measurable inhibition at relevant concentrations) |
| Conditions | In vitro recombinant human DPP-4 enzymatic assay; Caco-2 cell extract assay |
Why This Matters
Procurement of the correct (R)-enantiomer is non-negotiable for any DPP-4-related pharmacology or sitagliptin intermediate synthesis; the (S)-enantiomer cannot serve as a substitute.
- [1] Kim D, Wang L, Beconi M, et al. (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 2005, 48(1), 141–151. DOI: 10.1021/jm0493156 View Source
- [2] ChemWhat. Sitagliptin Impurity 89, CAS 1956436-03-5, (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid. Available at: https://www.chemwhat.com/sitagliptin-impurity-89-cas-1956436-03-5 View Source
